molecular formula C10H14BrNO B578688 3-Bromo-2-isobutoxy-5-methylpyridine CAS No. 1255574-44-7

3-Bromo-2-isobutoxy-5-methylpyridine

Cat. No. B578688
M. Wt: 244.132
InChI Key: DKFRYGABMPQDQQ-UHFFFAOYSA-N
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Description

3-Bromo-2-isobutoxy-5-methylpyridine is a chemical compound with the molecular formula C10H14BrNO . It is used in laboratory settings and is a specialty chemical .


Molecular Structure Analysis

The InChI code for 3-Bromo-2-isobutoxy-5-methylpyridine is 1S/C10H14BrNO/c1-7(2)6-13-10-9(11)4-8(3)5-12-10/h4-5,7H,6H2,1-3H3 . The molecular weight of the compound is 244.13 .

Scientific Research Applications

Synthesis and Chemical Properties

The chemical synthesis and properties of pyridine derivatives, including those similar to 3-Bromo-2-isobutoxy-5-methylpyridine, have been extensively explored in scientific research. Studies have developed efficient methods for synthesizing novel pyridine derivatives through reactions like the Suzuki cross-coupling, highlighting the versatility and reactivity of pyridine compounds in producing a wide range of derivatives with potential applications in materials science and medicinal chemistry. For instance, Ahmad et al. (2017) demonstrated the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling, providing insights into their potential as chiral dopants for liquid crystals and showing significant biological activities, including anti-thrombolytic and biofilm inhibition effects Ahmad et al., 2017.

Ligand Design and Metal Complexation

The structural modification of pyridine derivatives enables their application in the design of ligands for metal complexation, crucial for developing catalysts, pharmaceuticals, and materials. Charbonnière et al. (2001) detailed the synthesis of tridentate ligands based on substituted 2,2'-bipyridine-6-carboxylic acid, starting from bromomethyl-pyridine building blocks. These ligands are suitable for complexing lanthanide ions, highlighting the role of pyridine derivatives in creating complex molecular architectures for use in chemistry and materials science Charbonnière, Weibel, & Ziessel, 2001.

Drug Discovery and Medicinal Chemistry

In drug discovery, pyridine derivatives serve as crucial scaffolds and functional groups in the development of new therapeutic agents. Research into bromo-substituted pyridine derivatives has yielded compounds with significant biological activity, offering insights into their potential as pharmaceuticals. For example, Hirokawa et al. (2000) described an efficient synthesis of bromo-substituted pyridine derivatives as part of a potent antagonist targeting dopamine and serotonin receptors, demonstrating the utility of these derivatives in developing drugs with specific biological targets Hirokawa, Horikawa, & Kato, 2000.

Materials Science and Catalysis

Pyridine derivatives, including bromo-substituted compounds, are also pivotal in materials science and catalysis. Their chemical properties make them suitable for creating complex molecules with specific functions, including catalytic activity and materials development. The selective amination of polyhalopyridines catalyzed by palladium complexes, as discussed by Ji et al. (2003), showcases the application of pyridine derivatives in synthesizing compounds with desired chemical functionalities for use in catalysis and materials science Ji, Li, & Bunnelle, 2003.

Safety And Hazards

The safety data sheet for 3-Bromo-2-isobutoxy-5-methylpyridine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3-bromo-5-methyl-2-(2-methylpropoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-7(2)6-13-10-9(11)4-8(3)5-12-10/h4-5,7H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFRYGABMPQDQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OCC(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682453
Record name 3-Bromo-5-methyl-2-(2-methylpropoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-isobutoxy-5-methylpyridine

CAS RN

1255574-44-7
Record name 3-Bromo-5-methyl-2-(2-methylpropoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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